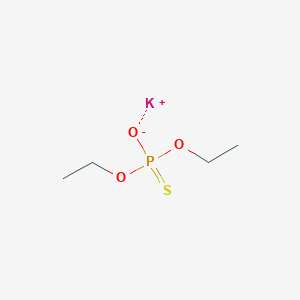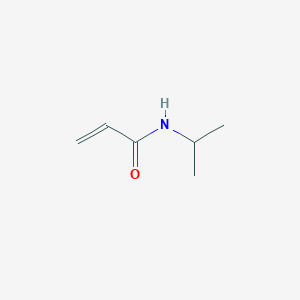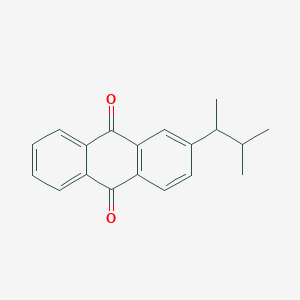
2-(1,2-Dimethylpropyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dimethylpropyl)anthraquinone, also known as DMAC or Lucirin TPO, is a photoinitiator used in various industries, including printing, coatings, and adhesives. It is a yellow powder that is soluble in organic solvents and is activated by UV light.
Aplicaciones Científicas De Investigación
2-(1,2-Dimethylpropyl)anthraquinone is widely used as a photoinitiator in polymerization reactions, where it is activated by UV light to generate radicals that initiate the polymerization process. This makes it a valuable tool for the synthesis of polymers with controlled molecular weight and architecture. 2-(1,2-Dimethylpropyl)anthraquinone has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-based nanoparticles.
Mecanismo De Acción
2-(1,2-Dimethylpropyl)anthraquinone absorbs UV light and undergoes homolytic cleavage to generate radicals, which can initiate the polymerization of monomers. The radicals can also react with oxygen to form peroxides, which can initiate further radical reactions. The mechanism of action of 2-(1,2-Dimethylpropyl)anthraquinone is complex and depends on the specific reaction conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(1,2-Dimethylpropyl)anthraquinone. However, it has been shown to be non-toxic in animal studies and is not expected to have significant effects on human health at the levels used in industrial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,2-Dimethylpropyl)anthraquinone has several advantages as a photoinitiator, including its high efficiency, low toxicity, and compatibility with a wide range of monomers and polymers. However, it also has some limitations, such as its sensitivity to oxygen and its relatively low solubility in water.
Direcciones Futuras
There are several areas of future research for 2-(1,2-Dimethylpropyl)anthraquinone, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action under different reaction conditions, and the exploration of its potential applications in areas such as drug delivery and tissue engineering. Additionally, there is a need for further studies on the environmental impact of 2-(1,2-Dimethylpropyl)anthraquinone and other photoinitiators used in industrial applications.
Métodos De Síntesis
2-(1,2-Dimethylpropyl)anthraquinone can be synthesized through the Friedel-Crafts acylation of anthraquinone with 2-(1,2-dimethylpropyl)acetyl chloride. The reaction is catalyzed by aluminum chloride and requires careful control of the reaction conditions to prevent side reactions. The yield of 2-(1,2-Dimethylpropyl)anthraquinone is typically around 50%, and the purity can be increased through recrystallization.
Propiedades
Número CAS |
68892-28-4 |
|---|---|
Nombre del producto |
2-(1,2-Dimethylpropyl)anthraquinone |
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-(3-methylbutan-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3 |
Clave InChI |
GCXJNBMVOYFNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
68892-28-4 |
Sinónimos |
2-(1,2-dimethylpropyl)anthraquinone; 2-(1,2-Dimethylpropyl)-9,10-anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





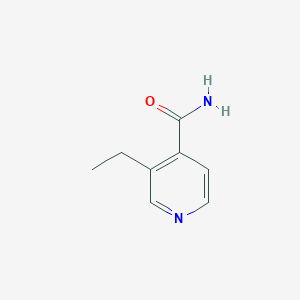
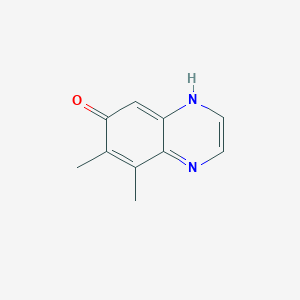
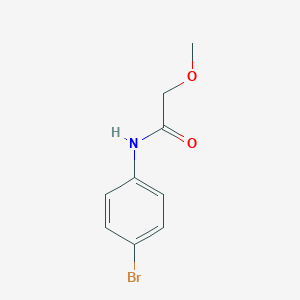
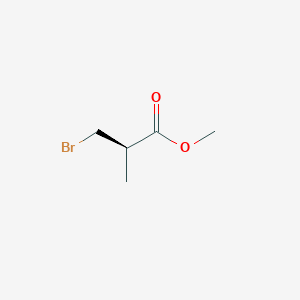
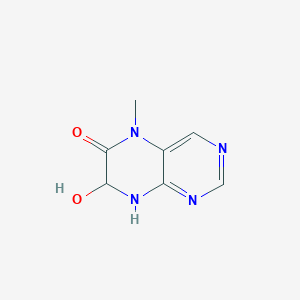
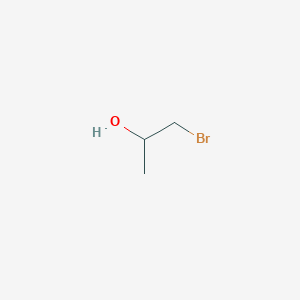
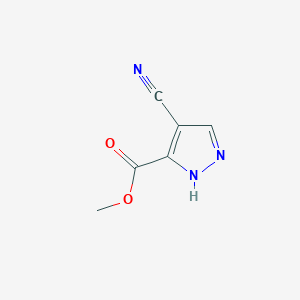
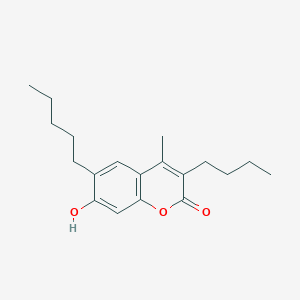
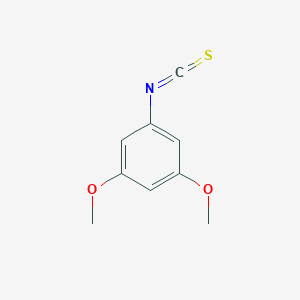
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
